molecular formula C9H14N4O2 B8780610 5-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

5-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Cat. No. B8780610
M. Wt: 210.23 g/mol
InChI Key: RMNDGXXTTCVLEK-UHFFFAOYSA-N
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Patent
US09428465B2

Procedure details

The title compound was obtained according to the procedure described for the synthesis of Example 10 (Step1), starting from 5-bromouracil (0.10 g, 0.52 mmol) and 20 equivalents of 1-methyl piperazine. The crude was purified by washing with water (10 dichloromethane (5 mL) and then collected by dispersion in EtOAc. (10 mL). The solvent was removed by evaporation to afford the title compound (0.15 g, 91%) as white powder. 1H NMR (400 MHz, DMSO-d6): δ 2.18 (s, 3H), 2.34-2.42 (m, 4H), 2.74-2.84 (m, 4H), 6.72 (s, 1H). 10.41 (br s, 1H), 11.04 (br s, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([C:2]2[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described for the synthesis of Example 10 (Step1)
CUSTOM
Type
CUSTOM
Details
The crude was purified
WASH
Type
WASH
Details
by washing with water (10 dichloromethane (5 mL)
CUSTOM
Type
CUSTOM
Details
collected by dispersion in EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.